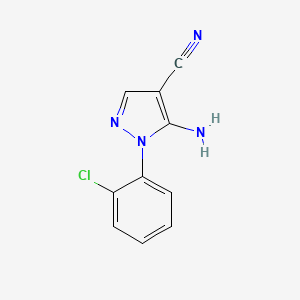

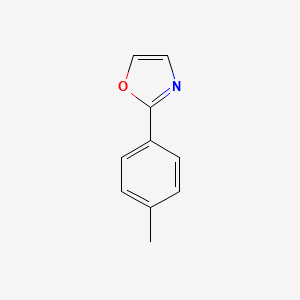

![molecular formula C17H22N4 B1281312 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] CAS No. 65092-20-8](/img/structure/B1281312.png)

1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

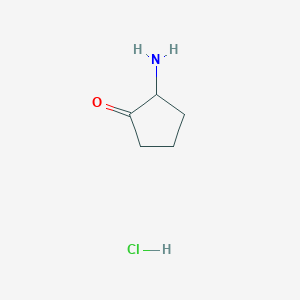

The compound 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a tetracyclic spiropiperidine, which is a class of compounds that have been studied for their potential psychotropic activities. These compounds are characterized by their spirocyclic structure, where a piperidine ring is fused to another cyclic system. The presence of a benzyl group indicates a phenyl group attached to the nitrogen atom of the piperidine ring, which could influence the compound's pharmacological properties.

Synthesis Analysis

The synthesis of related spiropiperidine compounds typically involves the formation of a spirocyclic structure through a key cyclization step. For example, the synthesis of 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives involves the cyclization of an intermediate formed from a bromobenzhydryl ether and a piperidone, followed by acid-catalyzed cyclization . Similarly, the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives is achieved via a 1,3-dipolar cycloaddition reaction, where azomethine ylides generated in situ react with a dipolarophile to form the spirocyclic structure .

Molecular Structure Analysis

The molecular structure of spiropiperidine derivatives is confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy, mass spectrometry, and sometimes single crystal X-ray diffraction studies . These techniques allow for the determination of the stereochemistry and the confirmation of the spirocyclic framework within the molecule.

Chemical Reactions Analysis

Spiropiperidine compounds can undergo various chemical reactions, particularly those that modify the substituents on the piperidine ring or the fused aromatic system. For instance, N-dealkylation is a common reaction used to remove alkyl groups from the nitrogen atom of the piperidine ring, as seen in the synthesis of analogues of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] . The introduction of different substituents can significantly affect the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropiperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic systems and the spirocyclic nature of these compounds can affect their lipophilicity, which in turn can influence their pharmacokinetic properties. The basicity of the nitrogen in the piperidine ring is also a key factor in their interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches : Novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, including compounds related to 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], have been synthesized via the reaction of specific acetonitrile and ethyl derivatives. These compounds are prepared in good to excellent yields, highlighting efficient synthetic routes (Goli-Garmroodi et al., 2015).

Copper-mediated Synthesis : An efficient construction of imidazo[1,5-a]pyridines, closely related to 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], involves a three-component reaction with copper-promoted amination as a key step. This process forms multiple C–N bonds in one pot, demonstrating a novel synthetic pathway (Xie, Peng, & Zhu, 2016).

Potential Biological and Pharmacological Activities

Affinity for Receptors : Studies on compounds structurally similar to 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] have shown significant affinity for σ1- and σ2-receptors, indicating potential for biological receptor interaction and pharmacological significance (Maier & Wünsch, 2002).

Antiviral Properties : Some derivatives of imidazo[4,5-c]pyridines have exhibited potent antiviral activity, suggesting that related compounds like 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] may also possess antiviral properties (Puerstinger et al., 2007).

Chemical Structure and Conformational Analysis

- Crystal Structure Analysis : Research on compounds with structural similarity to 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has provided insights into their crystal structures and conformational properties, which is crucial for understanding their chemical and biological behaviors (Pfaffenrot, Schollmeyer, & Laufer, 2012).

properties

IUPAC Name |

1'-benzylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-2-4-14(5-3-1)12-21-10-7-17(8-11-21)16-15(6-9-20-17)18-13-19-16/h1-5,13,20H,6-12H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTBQJYYYGUAGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CCN(CC2)CC3=CC=CC=C3)C4=C1NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128783 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65092-20-8 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65092-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

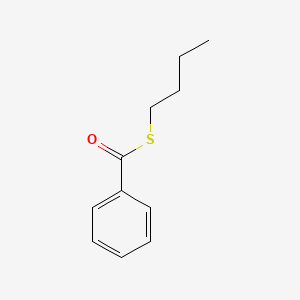

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

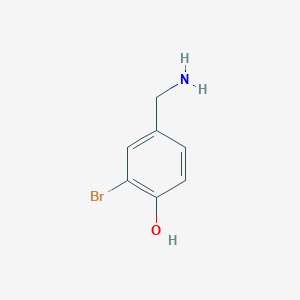

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)